



An In-depth Technical Guide to 3,5-Dichloro-2,6dimethoxyphenol

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Compound of Interest

Compound Name: 3,5-Dichloro-2,6-dimethoxyphenol

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Disclaimer: Direct experimental data for **3,5-Dichloro-2,6-dimethoxyphenol** is not readily available in the public domain. The following information is a scientifically-informed guide based on the known properties of the parent compound, **2,6-dimethoxyphenol**, and general principles of electrophilic aromatic substitution on substituted phenols.

This technical guide provides a comprehensive overview of the molecular structure, predicted physicochemical properties, a proposed synthetic route, and anticipated spectroscopic data for **3,5-Dichloro-2,6-dimethoxyphenol**. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Molecular Structure and Chemical Identifiers

3,5-Dichloro-2,6-dimethoxyphenol is a halogenated derivative of 2,6-dimethoxyphenol (syringol). The core structure consists of a benzene ring substituted with one hydroxyl group, two methoxy groups, and two chlorine atoms. The chlorine atoms are positioned at the 3 and 5 positions, flanking one of the methoxy groups and meta to the hydroxyl group.

Table 1: Chemical Identifiers and Predicted Properties



Property	Value	Source/Method
Molecular Formula	C8H8Cl2O3	-
Molecular Weight	223.05 g/mol	-
IUPAC Name	3,5-Dichloro-2,6- dimethoxyphenol	-
SMILES (Predicted)	COC1=C(C(=C(C(=C1Cl)O)Cl) OC)	-
InChI Key (Predicted)	(Predicted based on structure)	-
CAS Number	Not available	-
Appearance (Predicted)	Off-white to light brown solid	Inferred from related compounds[1]
Melting Point (Predicted)	Higher than 2,6- dimethoxyphenol (50-57°C) due to increased molecular weight and symmetry	Inferred from[2]
Boiling Point (Predicted)	Higher than 2,6- dimethoxyphenol (261°C)	Inferred from[2]
Solubility (Predicted)	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane	Inferred from[1]

Proposed Synthesis: Electrophilic Chlorination of 2,6-Dimethoxyphenol

A plausible synthetic route to **3,5-Dichloro-2,6-dimethoxyphenol** is the direct electrophilic chlorination of 2,6-dimethoxyphenol. The hydroxyl and methoxy groups are ortho-, paradirecting activators. In 2,6-dimethoxyphenol, the 4-position (para to the hydroxyl) is the most activated site for the first substitution. The second substitution would likely occur at the

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remaining activated positions (3 or 5). To achieve dichlorination at the 3 and 5 positions, a suitable chlorinating agent and reaction conditions are required.

Experimental Protocol: Proposed Chlorination of 2,6-Dimethoxyphenol

This protocol is a general procedure adapted from known chlorination methods for phenols.[3] [4] Optimization of reaction conditions, including the choice of solvent, temperature, and reaction time, would be necessary to achieve the desired product with good selectivity and yield.

Materials:

- 2,6-Dimethoxyphenol
- Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Inert gas (Nitrogen or Argon)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere, dissolve 2,6-dimethoxyphenol (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0°C in an ice bath.

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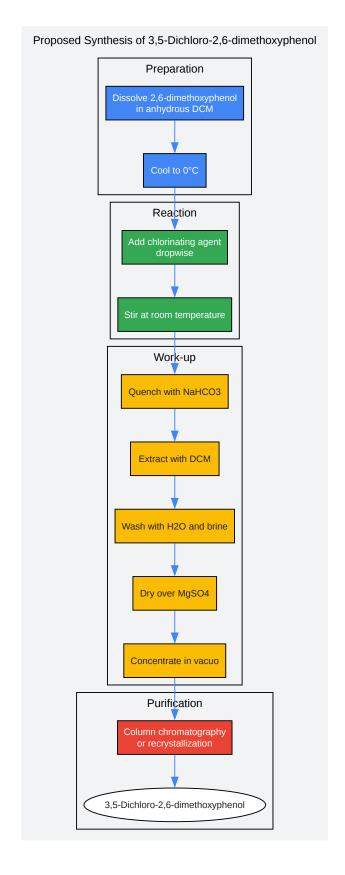




- Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 2.2 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel over 30-60 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or recrystallization to yield **3,5-Dichloro-2,6-dimethoxyphenol**.

Logical Workflow for the Proposed Synthesis





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Caption: Workflow for the proposed synthesis of **3,5-Dichloro-2,6-dimethoxyphenol**.



Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the structure of **3,5-Dichloro-2,6-dimethoxyphenol** and comparison with related compounds.[1][5][6]

¹H NMR (Predicted):

- Aromatic Proton (H-4): A singlet is expected for the single aromatic proton at the 4-position. The chemical shift would likely be in the range of 6.5-7.0 ppm.
- Methoxy Protons: Two singlets are expected for the two methoxy groups at positions 2 and
 Due to the different adjacent substituents (one flanked by two chlorines, the other by a chlorine and a hydroxyl group), their chemical shifts might be slightly different, likely in the range of 3.8-4.0 ppm.
- Hydroxyl Proton: A broad singlet is expected for the hydroxyl proton, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR (Predicted):

- Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing the chlorine atoms (C-3 and C-5) would be shifted downfield. The carbons attached to the oxygen atoms (C-1, C-2, and C-6) would also be significantly downfield.
- Methoxy Carbons: Two signals are expected for the methoxy carbons, likely in the range of 55-60 ppm.

Mass Spectrometry (Predicted):

- Molecular Ion (M+): A characteristic isotopic cluster for two chlorine atoms would be observed for the molecular ion peak. The most abundant peaks would be at m/z 222 (for ³⁵Cl₂) and 224 (for one ³⁵Cl and one ³⁷Cl), with a ratio of approximately 9:6. A smaller peak at m/z 226 (for ³⁷Cl₂) would also be present.
- Fragmentation: Common fragmentation patterns would involve the loss of a methyl group (-CH₃) from a methoxy group, followed by the loss of carbon monoxide (-CO).



Potential Biological Activity and Safety Considerations

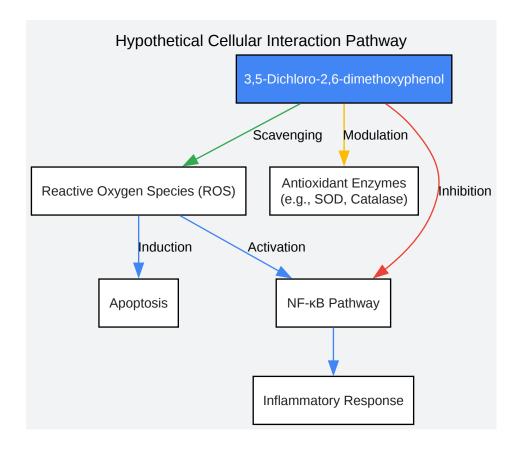
The biological activity of **3,5-Dichloro-2,6-dimethoxyphenol** has not been reported. However, related chlorinated phenols are known to exhibit a range of biological activities, including antimicrobial and phytotoxic effects.[7] Polychlorinated aromatic compounds can also be of toxicological concern.[8]

Safety and Handling (Inferred): Based on safety data for related compounds like 2,6-dimethoxyphenol and other chlorinated phenols, **3,5-Dichloro-2,6-dimethoxyphenol** should be handled with care.[1]

- Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.
- Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust and contact with skin and eyes.

Signaling Pathway Hypothesis Given that many phenolic compounds exhibit antioxidant properties and can interact with cellular signaling pathways, a hypothetical pathway of interaction is presented below. This is a generalized representation and would require experimental validation.





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Caption: Hypothetical interaction of **3,5-Dichloro-2,6-dimethoxyphenol** with cellular pathways.

This technical guide provides a foundational understanding of **3,5-Dichloro-2,6-dimethoxyphenol** based on available scientific knowledge of related compounds. Further experimental investigation is necessary to validate the proposed properties and synthetic methods.

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